5-(1-Aminoethyl)-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine
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Overview
Description
5-(1-Aminoethyl)-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Aminoethyl)-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-aminoethyl-1H-1,2,4-triazole with isopropyl halides in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(1-Aminoethyl)-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
5-(1-Aminoethyl)-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agriculture: The compound can be used in the development of agrochemicals such as herbicides and fungicides.
Materials Science: It is utilized in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(1-Aminoethyl)-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole: A basic triazole compound with similar structural features.
5-(1-Aminoethyl)-1H-1,2,4-triazole: A closely related compound with a similar aminoethyl group.
N,N-Bis(propan-2-yl)-1H-1,2,4-triazole: Another derivative with isopropyl groups.
Uniqueness
5-(1-Aminoethyl)-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine is unique due to the presence of both the aminoethyl and isopropyl groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C10H21N5 |
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Molecular Weight |
211.31 g/mol |
IUPAC Name |
5-(1-aminoethyl)-N,N-di(propan-2-yl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C10H21N5/c1-6(2)15(7(3)4)10-12-9(8(5)11)13-14-10/h6-8H,11H2,1-5H3,(H,12,13,14) |
InChI Key |
BIHUVXSKIRPDMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=NNC(=N1)C(C)N)C(C)C |
Origin of Product |
United States |
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